N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
説明
N,N-Diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This scaffold is decorated with a 4-isopropylphenylsulfonyl group at position 3 and a diethylamino substituent at position 3. The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine system is analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors .
The 4-isopropylphenylsulfonyl moiety enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the diethylamino group contributes to solubility and pharmacokinetic properties. Such structural features are critical in medicinal chemistry, particularly for central nervous system (CNS) or antimicrobial agents .
特性
IUPAC Name |
N,N-diethyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S2/c1-5-24(6-2)18-17-16(11-12-28-17)25-19(21-18)20(22-23-25)29(26,27)15-9-7-14(8-10-15)13(3)4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBRSZGNLKOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in maintaining the body’s osmotic balance and the concentration of urea in the blood.
Mode of Action
The compound acts as a reversible inhibitor of UT-B. It targets an intracellular site of UT-B in a urea-competitive manner. This means that the compound competes with urea for the same binding site on the UT-B protein, thereby reducing the transport of urea across the cell membrane.
生物活性
N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic implications.
Structural Overview
The compound features a thieno[2,3-e] core fused with a triazolo[1,5-a] and pyrimidin-5-amine moiety. The sulfonyl group derived from 4-isopropylphenyl enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 429.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2S2 |
| Molecular Weight | 429.56 g/mol |
| CAS Number | 892739-14-9 |
Synthesis Methods
The synthesis of N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can be achieved through various methodologies involving the coupling of thieno and triazole derivatives with appropriate sulfonyl groups. These synthetic pathways are crucial for developing derivatives with enhanced biological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer activity. For instance, derivatives related to thieno[2,3-d]pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values indicating effective inhibition of tumor cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | MDA-MB-231 | 27.6 |
| 10e | MDA-MB-231 | 29.3 |
These results suggest that structural modifications can lead to improved efficacy against cancer cells while minimizing cytotoxicity to normal cells.
The proposed mechanism for the biological activity of N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves interaction with specific biological targets such as the urea transporter B (UT-B), which plays a role in urea transport across cell membranes. This interaction may contribute to its pharmacological effects and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR analysis of thieno derivatives indicates that the presence of electron-withdrawing groups enhances biological activity. Compounds with specific substituents have been found to exhibit superior anticancer properties:
- Electron-withdrawing groups increase the potency against tumor cells.
- Alkyl substitutions influence solubility and bioavailability.
Case Studies
Several studies have highlighted the biological activity of compounds related to N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine:
- Guo et al. (2025) synthesized a series of thieno-pyrimidine derivatives and evaluated their anticancer activity against breast cancer cells.
- Results indicated significant inhibition rates ranging from 43% to 87% at concentrations of 50 µM.
- Saddik et al. (2017) explored the cytotoxicity of thieno derivatives on various cancer cell lines and established a correlation between structural modifications and enhanced anticancer activity.
類似化合物との比較
Comparison with Similar Compounds
The biological and physicochemical properties of N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno-triazolo-pyrimidine can be contextualized against structurally related analogs (Table 1). Key comparisons include:
Structural Modifications and Therapeutic Potential
- Anticancer Activity: Thieno-triazolo-pyrimidines with 1,2,4-oxadiazole substituents (e.g., 3-(1,2,4-oxadiazol-5-yl) derivatives) exhibit selective cytotoxicity against melanoma SK-MEL-5 cells (IC₅₀ = 2.1 µM), attributed to their ability to mimic purine bases and disrupt nucleotide metabolism .
- HIV-1 Replication Inhibition : Derivatives with trifluoromethyl or trifluoromethoxybenzenesulfonyl groups (e.g., compound 3c in ) show enhanced potency against viral enzymes due to increased electronegativity and membrane permeability .
Data Tables
Table 1. Comparative Analysis of Sulfonyl-Thieno-Triazolo-Pyrimidine Derivatives
Research Findings and Implications
- Synthetic Optimization: Domino reactions and one-pot syntheses are preferred for scalability, though steric hindrance from substituents like 4-isopropylphenylsulfonyl may necessitate tailored conditions .
- Therapeutic Versatility : The core structure’s adaptability allows targeting diverse pathways (e.g., UT-B inhibition, anticancer, antimicrobial), with substituent choice critically modulating selectivity .
- Unmet Needs: Direct data on the diethylamino-substituted derivative is lacking; future studies should prioritize its synthesis and evaluation against CNS or infectious disease targets.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a thieno-triazolo-pyrimidine amine precursor. Key steps include:
- Sulfonylation : Reacting 4-isopropylbenzenesulfonyl chloride with the amine-substituted thieno-triazolo-pyrimidine core under basic conditions (e.g., 3-picoline or 3,5-lutidine as catalysts) .
- Purification : Use gradient flash column chromatography (e.g., CH₂Cl₂/CH₃OH/acetic acid mixtures) to isolate intermediates, though yields may vary (3–26% reported for similar compounds) .
- Optimization : Increase yields by pre-activating the sulfonyl chloride, using inert atmospheres, or employing microwave-assisted synthesis (see analogous protocols for triazolo-pyrimidines) .
Basic: Which spectroscopic methods are most effective for confirming structural identity?
Answer:
- ¹H/¹³C NMR : Confirm substituent integration and chemical environment. For example, the isopropylphenyl sulfonyl group shows distinct aromatic proton signals (δ 7.6–8.0 ppm) and isopropyl methyl splits (δ 1.2–1.4 ppm) in CDCl₃ .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF. Look for [M+H]⁺ peaks aligned with calculated masses (e.g., m/z 500–550 range for similar derivatives) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to design experiments to evaluate biological activity, such as urea transport inhibition?
Answer:
- Target Selection : Prioritize assays against urea transporter UT-B, as sulfonyl-triazolo-pyrimidines exhibit nanomolar inhibition (IC₅₀ ~10–100 nM) .
- In Vitro Assays :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to prioritize analogs with extended half-lives (>60 min) .
Advanced: What strategies resolve contradictions in biological activity data across derivatives?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., sulfonyl groups, alkylamines) and correlate with activity. For example, 4-isopropylphenyl sulfonyl groups enhance UT-B inhibition compared to trifluoromethyl analogs .
- Meta-Analysis : Cross-reference published datasets (e.g., anticancer IC₅₀ values at 10⁻⁵ M) to identify outliers or assay-specific artifacts .
- Molecular Dynamics : Simulate binding interactions to explain potency differences (e.g., hydrophobic interactions with UT-B transmembrane domains) .
Advanced: How does the sulfonyl group influence physicochemical properties and target binding?
Answer:
- Physicochemical Impact : The sulfonyl group increases hydrophilicity (clogP reduction by ~1.5 units) and enhances metabolic stability via steric hindrance of oxidative enzymes .
- Binding Interactions : In UT-B inhibition, the sulfonyl oxygen forms hydrogen bonds with Arg residues in the transporter’s selectivity filter, while the isopropylphenyl group stabilizes hydrophobic pockets .
Advanced: What computational methods predict binding interactions with targets like UT-B?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor complexes. Focus on UT-B’s conserved Arg138 and Gln282 residues for binding validation .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified sulfonyl groups .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like MOE or Phase .
Basic: What are the best practices for purification using chromatography?
Answer:
- Flash Chromatography : Optimize solvent gradients (e.g., CH₂Cl₂:CH₃OH:acetic acid 100:2:1) to resolve polar byproducts .
- Prep-HPLC : For challenging separations, use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .
- Troubleshooting : Low yields may require pre-adsorption of crude product onto silica gel before column loading .
Advanced: How to assess metabolic stability and in vivo pharmacokinetics?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and measure plasma half-life (t₁/₂), AUC, and bioavailability. Use cassette dosing to screen multiple analogs .
- Tissue Distribution : Radiolabel the compound and track accumulation in target organs (e.g., kidney for UT-B studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
